![molecular formula C14H11BrO2 B14025861 4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, featuring a bromine atom at the 4’ position, a methoxy group at the 2’ position, and an aldehyde group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: 4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites of the enzyme. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-4’-methoxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Bromo-4-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, affecting its reactivity and applications.
4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the bromine atom, which can influence its chemical behavior and applications.
Uniqueness: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provide distinct reactivity patterns and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C14H11BrO2 |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
4-(4-bromo-2-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11BrO2/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI-Schlüssel |
BSTFNDLVEITVPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


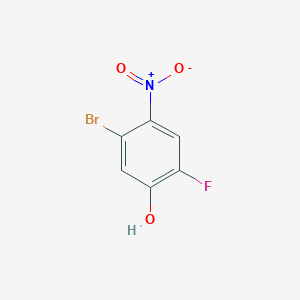
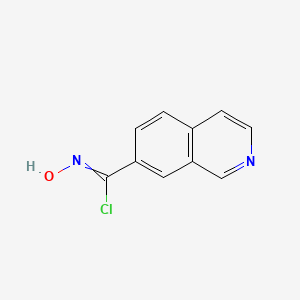


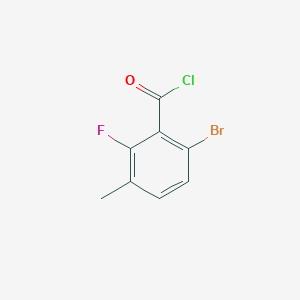

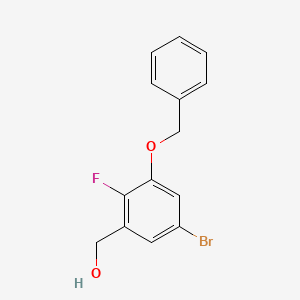
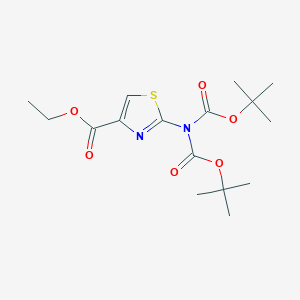
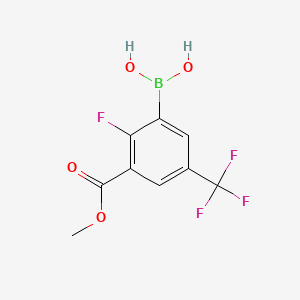
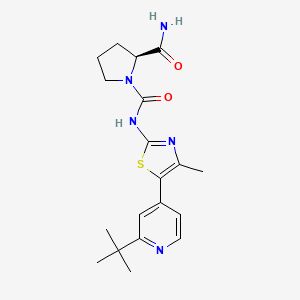
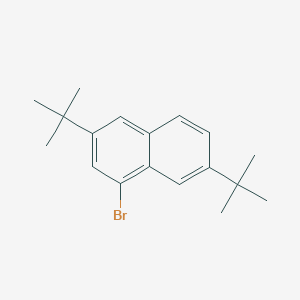


![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
